molecular formula C29H31NO6 B7828728 beta-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-

beta-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-

Cat. No.: B7828728
M. Wt: 489.6 g/mol
InChI Key: LMMOQGCMJGSYAM-LJDVEWATSA-N
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Description

The compound β-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- (CAS 13343-66-3 and 13343-63-0 for its α-anomer) is a structurally complex glycoside derivative. It features:

  • A glucopyranoside backbone with a 2-acetylamino-2-deoxy modification.
  • 3-O-benzyl (phenylmethyl) and 4,6-O-benzylidene (phenylmethylene) protecting groups.
  • The benzylidene group forms a cyclic acetal at the 4,6-positions, enhancing regioselectivity in synthetic applications .

This compound is primarily utilized in carbohydrate chemistry as an intermediate for oligosaccharide synthesis and in biochemical studies exploring glycosidase inhibition or glycoconjugate interactions .

Properties

IUPAC Name

N-[(6R,7S,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6/c1-20(31)30-25-27(32-17-21-11-5-2-6-12-21)26-24(19-34-28(36-26)23-15-9-4-10-16-23)35-29(25)33-18-22-13-7-3-8-14-22/h2-16,24-29H,17-19H2,1H3,(H,30,31)/t24?,25-,26+,27+,28?,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMOQGCMJGSYAM-LJDVEWATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@H]2C(COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- typically involves multiple steps. One common approach is the glycosylation reaction, where a sugar donor reacts with an acceptor molecule in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as silver triflate or boron trifluoride etherate. The reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic synthesis or continuous flow chemistry. Enzymatic synthesis uses specific enzymes to catalyze the glycosylation reaction, offering high selectivity and efficiency. Continuous flow chemistry, on the other hand, allows for the continuous production of the compound with better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or amines replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile involved.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
One significant application of beta-D-glucopyranosides is their potential use as antiviral agents. Compounds derived from beta-D-glucopyranoside have been investigated for their efficacy against HIV. For instance, phenyl β-D-glucopyranoside has been identified as a starting material for synthesizing derivatives that exhibit anti-HIV activity . The structural modifications on the glucopyranoside framework can enhance the biological activity and specificity of these compounds.

Glycosylation in Drug Development
The compound serves as a model for glycosides in gas-phase spectroscopic investigations, which are crucial for understanding the interactions between drugs and their biological targets. This understanding can lead to the development of more effective therapeutic agents . Additionally, it has been utilized in the synthesis of complex carbohydrates that play vital roles in cellular recognition processes, which are essential for drug targeting and delivery systems.

Biochemical Research

Protein Glycosylation Studies
Beta-D-glucopyranosides are also pivotal in studying protein glycosylation mechanisms. The compound can be used to investigate the enzymatic processes involved in glycan assembly on proteins, which is critical for proper protein function and stability. Research has shown that mutations in glycosylation-related enzymes can lead to diseases such as congenital disorders of glycosylation . Understanding these pathways can facilitate the design of therapeutic strategies targeting glycosylation defects.

Enzyme Substrates
In biochemical assays, derivatives of beta-D-glucopyranoside serve as substrates for various glycosidases, enabling researchers to study enzyme kinetics and mechanisms. For example, phenyl β-D-glucopyranoside is commonly used to assess the activity of α-glucosidases from microbial sources . These studies contribute to the understanding of carbohydrate metabolism and its implications in health and disease.

Material Science

Biocompatible Polymers
Beta-D-glucopyranosides have been incorporated into biocompatible polymers for drug delivery applications. Their ability to form hydrogels makes them suitable for controlled release systems. The modification of glucopyranosides can enhance the mechanical properties and biocompatibility of these materials, making them ideal candidates for biomedical applications such as tissue engineering and regenerative medicine .

Case Studies

Study Objective Findings
Study on Anti-HIV ActivityInvestigate derivatives of phenyl β-D-glucopyranosideSeveral derivatives showed promising antiviral activity against HIV, indicating potential for therapeutic development .
Glycosylation MechanismsAnalyze protein glycosylation pathwaysMutations in glycosylation enzymes were linked to congenital disorders, highlighting the importance of beta-D-glucopyranosides in research .
Drug Delivery SystemsDevelop biocompatible polymersBeta-D-glucopyranoside derivatives enhanced polymer properties for drug delivery applications .

Mechanism of Action

The mechanism by which beta-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl vs. Aryl Groups

Methyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 2771-48-4)
  • Key differences: Replaces the phenylmethyl group with a methyl group at the anomeric position. Uses acetyl instead of benzylidene at 4,6-positions.
  • Impact :
    • Reduced hydrophobicity (logP ~1.2 vs. ~3.5 for the target compound).
    • Acetyl groups are more labile under basic conditions, enabling easier deprotection .
Phenylpropyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 220341-05-9)
  • Key differences: Phenylpropyl substituent (longer alkyl chain) at the anomeric position. Tri-O-acetyl instead of benzylidene protection.
  • Impact :
    • Increased lipophilicity (molecular weight 465.5 vs. 437.4 for the target).
    • Enhanced membrane permeability, making it suitable for prodrug design .

Protecting Group Strategies

4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside (CAS 1477956-18-5)
  • Key differences: 4-Methoxyphenyl group at the anomeric position. Allyl group at 3-O and benzylidene at 4,6-O.
  • Impact :
    • Allyl groups enable orthogonal deprotection via palladium catalysis.
    • Methoxyphenyl enhances UV detectability in HPLC analysis .
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-α-D-glucopyranose (CAS 121123-45-3)
  • Key differences :
    • Tris-O-benzyl protection (3,4,6-positions) instead of benzylidene.
  • Impact: Full benzylation increases steric hindrance, slowing glycosylation reactions. Requires hydrogenolysis for deprotection, limiting compatibility with acid-sensitive substrates .

Physicochemical and ADMET Properties

Compound (CAS) Molecular Formula Molecular Weight logP* Solubility (mg/mL) Key Applications
Target (13343-66-3) C₂₁H₂₇NO₉ 437.44 ~3.5 <0.1 (DMSO) Glycosylation intermediates
Methyl analog (2771-48-4) C₁₄H₂₁NO₉ 347.32 ~1.2 1.2 (DMSO) NMR standards, enzyme studies
Phenylpropyl (220341-05-9) C₂₃H₃₁NO₉ 465.5 ~4.0 <0.1 (DMSO) Prodrug development
Tris-O-benzyl (121123-45-3) C₂₉H₃₃NO₆ 491.58 ~5.8 Insoluble Inhibitor synthesis

*logP values estimated via Crippen’s method .

Biological Activity

Beta-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- is a complex glycoside compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H23NO6\text{C}_{19}\text{H}_{23}\text{N}\text{O}_{6}

This structure features multiple functional groups that contribute to its reactivity and interaction with biological systems.

Enzyme Interaction

The compound acts primarily as a substrate for various enzymes, particularly glycosidases and glycosyltransferases. Its structural components allow it to inhibit the incorporation of glucosamine into O-glycans, which is crucial for mucin biosynthesis. This inhibition has been observed in breast cancer cell lines, where it suppresses MUC1 expression.

Anti-inflammatory Activity

Research indicates that phenyl-β-D-glucopyranoside exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). It also reduces pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages, highlighting its potential in treating inflammatory diseases .

Biological Activities

Activity Description
Antimicrobial Properties Demonstrated effectiveness against various pathogens, including bacteria and fungi.
Anti-cancer Effects Inhibits tumor growth through modulation of glycoprotein synthesis and inflammatory pathways .
Enzyme Inhibition Inhibits key enzymes involved in carbohydrate metabolism, providing insights into metabolic disorders.

Case Studies

  • Anti-inflammatory Effects :
    A study on RAW 264.7 macrophages showed that phenyl-β-D-glucopyranoside significantly reduced NO production and pro-inflammatory cytokine levels without cytotoxic effects. This suggests its potential use in therapies aimed at reducing inflammation in chronic diseases .
  • Glycosidase Inhibition :
    In vitro studies have demonstrated that modifications of benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can effectively inhibit specific glycosidases, providing a model for understanding carbohydrate metabolism and its implications in various diseases .

Biochemical Analysis

The compound has been shown to disrupt normal cellular processes by inhibiting key enzymes involved in glycan biosynthesis. Its ability to interact with biomolecules at a molecular level allows it to exert significant effects on cellular signaling pathways related to inflammation and cancer progression.

Cellular Effects

While effects can vary depending on the cellular context, the general trend indicates that the compound acts to inhibit cellular proliferation in cancer cells while promoting apoptosis through modulation of signaling pathways involved in cell survival .

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